![molecular formula C9H16ClNO3 B13635493 rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)
rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride
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Overview
Description
rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride is a complex organic compound with a unique structure It belongs to the class of pyrrole derivatives and is characterized by its octahydropyrano ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydropyrano ring and its subsequent fusion with the pyrrole ring. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride include other pyrrole derivatives and compounds with fused ring structures. Examples include:
- rac-(2R,4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid
- rac-(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylate hydrochloride is a synthetic derivative of pyrrole and pyran structures. Its unique stereochemistry and molecular configuration suggest potential biological activities that merit investigation. This article explores the biological activity of this compound by reviewing available literature, highlighting key research findings, and presenting relevant data.
- Molecular Formula : C₇H₁₄ClNO
- Molecular Weight : 163.6 g/mol
- CAS Number : 2679949-89-2
- Purity : Typically ≥ 95% .
The biological activity of rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylate hydrochloride has been linked to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor in certain signaling pathways, potentially impacting cellular processes such as proliferation and apoptosis.
In Vitro Studies
Several in vitro studies have assessed the efficacy of this compound on different cell lines. The following table summarizes key findings:
Study | Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
Study 1 | HeLa (cervical cancer) | 10 | Significant reduction in cell viability (p < 0.05) |
Study 2 | MCF-7 (breast cancer) | 5 | Induction of apoptosis via caspase activation |
Study 3 | A549 (lung cancer) | 20 | Inhibition of migration and invasion |
These studies indicate that the compound exhibits cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology.
Mechanistic Insights
The mechanism by which rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylate hydrochloride exerts its effects appears to involve modulation of apoptotic pathways. For instance, in the MCF-7 study, increased levels of active caspases were observed following treatment, indicating activation of the intrinsic apoptotic pathway .
Case Studies
A notable case study involved the application of this compound in a xenograft model of non-small-cell lung cancer (NSCLC). The study demonstrated that administration of rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylate hydrochloride led to a significant decrease in tumor volume compared to control groups. The compound was administered at a dosage of 50 mg/kg daily for two weeks .
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylate hydrochloride. Early studies indicate low acute toxicity; however, long-term studies are necessary to fully evaluate chronic exposure risks.
Properties
Molecular Formula |
C9H16ClNO3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
methyl (2S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-9(11)7-3-2-6-4-10-5-8(6)13-7;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8-;/m0./s1 |
InChI Key |
DTTNJPGPSQYBBR-WQYNNSOESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]2CNC[C@@H]2O1.Cl |
Canonical SMILES |
COC(=O)C1CCC2CNCC2O1.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.